molecular formula C24H28ClN3O B295917 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one

5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B295917
M. Wt: 409.9 g/mol
InChI Key: XNVGIRJLFRBKRR-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one, also known as CLIM, is a synthetic compound that belongs to the imidazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by interacting with imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation. This compound has been shown to bind to imidazoline I2 receptors with high affinity, which may explain its anti-proliferative, vasodilatory, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and to activate the intrinsic apoptosis pathway. In cardiovascular tissues, this compound has been shown to increase nitric oxide production and to reduce oxidative stress, which may contribute to its vasodilatory and cardioprotective effects. In the brain, this compound has been shown to increase brain-derived neurotrophic factor levels and to enhance synaptic plasticity, which may contribute to its neuroprotective and cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields, which provides a strong rationale for further investigation. However, this compound also has some limitations. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has low selectivity for imidazoline I2 receptors, which may lead to off-target effects.

Future Directions

There are several future directions for 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one research. One potential direction is to investigate the structure-activity relationship of this compound and to develop more potent and selective imidazoline I2 receptor agonists. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo and to optimize its dosing regimen. Furthermore, this compound may have potential applications in other fields such as metabolic disorders and inflammation, which warrant further investigation. Overall, this compound represents a promising therapeutic agent that deserves further exploration.

Synthesis Methods

The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one involves the condensation of 3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, this compound has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In neurological disorders, this compound has been shown to have neuroprotective effects and to improve cognitive function.

Properties

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)imidazol-4-one

InChI

InChI=1S/C24H28ClN3O/c1-3-5-15-27(16-6-4-2)24-26-22(17-19-11-8-7-9-12-19)23(29)28(24)21-14-10-13-20(25)18-21/h7-14,17-18H,3-6,15-16H2,1-2H3/b22-17-

InChI Key

XNVGIRJLFRBKRR-XLNRJJMWSA-N

Isomeric SMILES

CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl

SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Canonical SMILES

CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl

Origin of Product

United States

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